molecular formula C7H9N2NaO2 B2893628 Sodium 2-(1H-pyrazol-1-yl)butanoate CAS No. 2219375-48-9

Sodium 2-(1H-pyrazol-1-yl)butanoate

Cat. No.: B2893628
CAS No.: 2219375-48-9
M. Wt: 176.151
InChI Key: LFQPJCHAJQHGSL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 2-(1H-pyrazol-1-yl)butanoate is a chemical compound with the molecular formula C7H9N2NaO2. It is a sodium salt derivative of 2-(1H-pyrazol-1-yl)butanoic acid. This compound is of interest due to its unique structure, which includes a pyrazole ring—a five-membered heterocycle containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(1H-pyrazol-1-yl)butanoate typically involves the reaction of 2-(1H-pyrazol-1-yl)butanoic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure complete neutralization and formation of the sodium salt.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pH, and concentration, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized under specific conditions to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.

Major Products Formed:

    Oxidation: Pyrazole oxides

    Reduction: Pyrazoline derivatives

    Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

Sodium 2-(1H-pyrazol-1-yl)butanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

  • 2-(1H-pyrazol-1-yl)propanoic acid
  • 2-(1H-pyrazol-1-yl)acetic acid
  • Sodium 2-(1H-pyrazol-1-yl)propanoate

Comparison: Sodium 2-(1H-pyrazol-1-yl)butanoate is unique due to its butanoate side chain, which can influence its solubility, reactivity, and biological activity compared to similar compounds with different side chains. The presence of the sodium ion also affects its physicochemical properties, making it distinct from its non-sodium counterparts.

Properties

IUPAC Name

sodium;2-pyrazol-1-ylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.Na/c1-2-6(7(10)11)9-5-3-4-8-9;/h3-6H,2H2,1H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQPJCHAJQHGSL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)[O-])N1C=CC=N1.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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